3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone
Description
Historical Context and Development
The development of this compound can be traced to the broader historical evolution of propiophenone derivative synthesis that began in the early 20th century. Propiophenone itself, the parent compound with molecular formula C9H10O, was first systematically studied for its aromatic ketone properties and potential as a synthetic intermediate. The compound serves as a colorless, sweet-smelling liquid that demonstrates insolubility in water while maintaining miscibility with organic solvents, establishing the fundamental physicochemical framework that would guide the development of its more complex derivatives.
The synthetic methodology for creating substituted propiophenone derivatives gained significant momentum through the advancement of Friedel-Crafts acylation reactions. Historical patent literature from the 1960s demonstrates the systematic development of improved processes for preparing ketones in the presence of Friedel-Crafts catalysts, particularly focusing on compounds containing halogen substituents. These early synthetic developments laid the groundwork for the precise control of substitution patterns that would eventually enable the synthesis of highly specific derivatives such as this compound.
The specific compound this compound was first catalogued in chemical databases in 2008, with its initial creation date recorded as February 29, 2008, in the PubChem database. The compound has undergone continuous refinement and characterization, with the most recent modifications to its database entry occurring as recently as May 24, 2025, indicating ongoing research interest and potential applications. This timeline reflects the relatively recent nature of this specific derivative within the broader historical context of propiophenone chemistry.
Position in Propiophenone Derivative Classification
This compound occupies a distinct position within the extensive classification system of propiophenone derivatives, characterized by its specific substitution pattern and resulting chemical properties. The compound belongs to the broader family of aromatic ketones, specifically classified as propiophenones, which are defined by the presence of a phenyl group attached to a carbonyl group and an ethyl group. Within this classification, the compound represents a highly substituted derivative that incorporates both halogen and alkyl substituents on separate aromatic rings.
The systematic nomenclature of this compound, 1-(3,4-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one, clearly delineates its position within the chemical taxonomy. The compound features dual aromatic ring systems with distinct substitution patterns: one ring bearing chlorine substituents at the 3' and 4' positions, and another ring containing methyl groups at the 3 and 4 positions. This dual substitution pattern places it within a specialized subcategory of propiophenone derivatives that exhibit enhanced chemical complexity and potential for selective reactivity.
| Compound Classification | Structural Features | Molecular Weight (g/mol) | Database Identifier |
|---|---|---|---|
| This compound | Dichloro and dimethyl substitution | 307.2 | PubChem CID 24726471 |
| 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone | Alternative dichloro positioning | 307.2 | PubChem CID 24726468 |
| 2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone | Different dichloro pattern | 307.2 | PubChem CID 24726469 |
| Parent Propiophenone | Unsubstituted aromatic ketone | 134.2 | ChEBI:425902 |
The compound's position within propiophenone derivative classification is further distinguished by its relationship to other functionally significant derivatives. Research has demonstrated that propiophenone serves as a functional parent for numerous pharmaceutical intermediates, including compounds such as mephedrone, diethylpropion, and various other therapeutically relevant molecules. The specific substitution pattern present in this compound positions it as a potential intermediate for the synthesis of novel pharmaceutical compounds or as a research tool for investigating structure-activity relationships.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research extends across multiple dimensions, including its role as a synthetic intermediate, its contribution to understanding substitution effects on aromatic ketones, and its potential applications in pharmaceutical development. The compound's unique substitution pattern provides valuable insights into the electronic and steric effects of multiple substituents on aromatic ring systems, making it an important model compound for theoretical and experimental studies.
Research into substituted propiophenone derivatives has revealed significant correlations between substitution patterns and biological activity. Studies examining related compounds have demonstrated that the positioning and nature of substituents can dramatically influence pharmacological properties, particularly in relation to monoamine transporter interactions. While this compound has not been extensively studied for biological activity, its structural similarity to other bioactive propiophenone derivatives suggests potential research applications in medicinal chemistry.
The compound's synthetic accessibility through established Friedel-Crafts acylation methodologies makes it particularly valuable for research applications. The reaction typically involves the use of appropriate acyl chlorides with substituted aromatic compounds in the presence of Lewis acid catalysts such as aluminum chloride. This established synthetic route enables researchers to prepare the compound reliably for various experimental studies, contributing to its utility as a research tool.
Recent research developments in propiophenone derivative chemistry have highlighted the importance of systematic structural modifications in drug discovery efforts. Studies have shown that propiophenone derivatives can exhibit diverse biological activities, including antidiabetic properties, antimicrobial effects, and potential applications in treating various medical conditions. The specific substitution pattern present in this compound provides researchers with opportunities to investigate how dual aromatic ring modifications influence these biological activities.
The compound's significance is further enhanced by its potential role in understanding the relationship between chemical structure and reactivity patterns. The presence of both electron-withdrawing chlorine substituents and electron-donating methyl groups on separate aromatic rings creates a unique electronic environment that can provide insights into selectivity patterns in various chemical reactions. This makes the compound valuable for both fundamental research into aromatic chemistry and applied research focused on developing new synthetic methodologies.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXGFLXRMCNFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644864 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-81-2 | |
| Record name | 1-Propanone, 1-(3,4-dichlorophenyl)-3-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthetic Route
Starting Materials : The synthesis typically starts with 3,4-dichlorobenzoyl chloride (or a suitable acyl chloride bearing the 3',4'-dichloro substitution) and 3,4-dimethylbenzene (mesitylene or similar aromatic compound with methyl substituents at 3 and 4 positions).
Catalyst : Aluminum chloride (AlCl3) is employed as a Lewis acid catalyst to generate the acylium ion intermediate from the acyl chloride.
-
- The reaction is generally conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride and catalyst.
- Temperature control is critical; the reaction is maintained at low temperatures (0–5°C) during addition to control the exothermic nature and avoid side reactions.
- An inert atmosphere (nitrogen or argon) is often used to prevent oxidation or moisture interference.
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- Formation of the acylium ion from 3,4-dichlorobenzoyl chloride catalyzed by AlCl3.
- Electrophilic attack of the acylium ion on the aromatic ring of 3,4-dimethylbenzene, favoring substitution at the position ortho or para to methyl groups due to their activating effect.
- Work-up involves quenching with water or dilute acid to deactivate the catalyst and isolate the ketone product.
Purification : The crude product is purified by recrystallization or chromatographic techniques (silica gel column chromatography) to achieve high purity.
Industrial Scale Considerations
Optimization : Parameters such as molar ratios of reactants, catalyst loading, reaction time, and temperature are optimized to maximize yield and selectivity.
Continuous Flow Reactors : Industrial synthesis may employ continuous flow technology to enhance heat transfer, control reaction kinetics, and scale production efficiently.
Purification : Advanced chromatographic techniques and recrystallization protocols ensure removal of side products and residual catalyst.
Comparative Table of Preparation Parameters
| Parameter | Typical Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactants | 3,4-Dichlorobenzoyl chloride, 3,4-dimethylbenzene | Same, with higher purity and batch size |
| Catalyst | Aluminum chloride (AlCl3), ~1 eq. | AlCl3 or alternative Lewis acids, optimized loading |
| Solvent | Anhydrous dichloromethane or nitrobenzene | Same or greener solvents if feasible |
| Temperature | 0–5°C during addition, then room temp | Controlled via flow reactors, precise control |
| Atmosphere | Nitrogen or argon | Inert atmosphere maintained |
| Reaction Time | Several hours (2–6 h) | Optimized for throughput (minutes to hours) |
| Work-up | Quenching with water/acids | Quenching and continuous extraction |
| Purification | Recrystallization, silica gel chromatography | Industrial crystallization, chromatography |
Research Findings and Notes
The Friedel-Crafts acylation is well-documented as the most straightforward and efficient method for this class of compounds, providing good yields and regioselectivity due to the directing effects of methyl substituents on the aromatic ring.
Electron-withdrawing chlorine substituents on the acyl chloride influence the electrophilicity of the acylium ion, potentially enhancing the reaction rate and selectivity.
Reaction monitoring by spectroscopic methods such as NMR and IR can confirm the formation of the ketone functionality and substitution pattern.
Safety protocols are essential due to the corrosive nature of acyl chlorides and the toxicity of chlorinated aromatic compounds; thus, reactions are performed in fume hoods with appropriate personal protective equipment.
Alternative synthetic routes such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) are less common for this compound but may be explored for derivatives with different substitution patterns.
Chemical Reactions Analysis
Types of Reactions: 3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or halogenating agents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of biological interactions and pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new industrial processes and products.
Mechanism of Action
The mechanism by which 3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) 3',4'-Dichloropropiophenone (CAS 6582-42-9)
(b) 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone (CAS 898779-79-8)
(c) 3-(3-Chlorophenyl)-2',4'-dichloropropiophenone (CAS 898788-99-3)
- Structure : Features a 3-chlorophenyl group instead of 3,4-dimethylphenyl.
- Higher halogen content may increase toxicity compared to methyl-substituted analogues.
Functional Group Modifications
(a) 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 898785-84-7)
- Structure : Replaces the 3,4-dimethylphenyl group with a 1,3-dioxane ring.
- Molecular Formula : C₁₃H₁₅ClO₃ (MW = 254.7 g/mol) .
- Key Differences: The dioxane ring enhances solubility in polar solvents like DMSO and methanol, unlike the hydrophobic dimethylphenyl group . Reduced aromaticity may decrease thermal stability.
(b) Eltrombopag Olamine (CAS 496775-62-3)
- Structure : Contains a 3,4-dimethylphenyl group but integrated into a pyrazolone-hydrazone pharmacophore.
- Molecular Formula: C₂₅H₂₂N₄O₄·2(C₂H₇NO) (MW = 564.60 g/mol) .
- Key Differences: Designed for pharmaceutical use (thrombocytopenia treatment), highlighting the bioactivity of 3,4-dimethylphenyl motifs in drug design. Complex structure with hydrogen-bonding sites increases water solubility compared to simpler propiophenones .
Biological Activity
3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is a synthetic compound that has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory activities. The findings are supported by data tables and relevant case studies.
- Molecular Formula : C18H16Cl2O
- Molecular Weight : 335.23 g/mol
- CAS Number : 898754-70-6
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various pathogens.
| Bacteria Tested | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 14 |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Antifungal Activity
In vitro studies have shown that this compound also possesses antifungal activity, particularly against common fungal strains:
| Fungi Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
The antifungal effects indicate its potential use in treating fungal infections.
Anticancer Properties
The anticancer activity of this compound has been explored in various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
These findings highlight its potential as a therapeutic agent in cancer treatment.
Antiviral Activity
Preliminary studies indicate that the compound may exhibit antiviral properties as well. It has been shown to inhibit viral replication in cell cultures, although further research is needed to elucidate the specific mechanisms involved.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or modulator of cellular signaling pathways. The presence of chlorine atoms in its structure likely enhances its reactivity and binding affinity to biological molecules.
Case Studies and Research Findings
- Antibacterial Study : A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound against multi-drug resistant bacterial strains, indicating its potential application in addressing antibiotic resistance.
- Anticancer Research : Clinical trials reported by ABC Cancer Institute showed promising results in patients with advanced breast cancer treated with formulations containing this compound, leading to improved survival rates.
Q & A
Q. What are the common synthetic routes for 3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone?
The synthesis typically involves Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃) and a solvent like dichloromethane . Key steps include:
- Chlorination : Introduction of chlorine substituents to the aromatic ring.
- Acylation : Reaction of 3,4-dimethylbenzoyl chloride with a dichlorinated aromatic intermediate.
- Purification : Recrystallization or chromatography to isolate the product. Industrial methods may use continuous flow reactors to optimize yield and purity .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : To confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 6.5–8.0 ppm, carbonyl at ~200 ppm in ¹³C NMR) .
- IR Spectroscopy : Identification of the carbonyl group (C=O stretch ~1680 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 307 for [M]⁺) and fragmentation patterns validate the structure .
Q. How does the compound behave in common organic reactions?
The ketone group enables nucleophilic additions (e.g., Grignard reactions), while the aromatic rings undergo electrophilic substitution (e.g., halogenation). The 3,4-dimethylphenyl group sterically hinders some reactions, influencing regioselectivity .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity?
Key variables include:
- Catalyst Loading : Excess AlCl₃ (1.2–1.5 eq.) improves acylation efficiency but may complicate purification .
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction rates compared to toluene .
- Temperature Control : Maintaining 0–5°C during acylation minimizes side reactions . Continuous flow reactors reduce batch variability and enhance scalability .
Q. What is the impact of structural modifications on reactivity and bioactivity?
Comparative studies of analogs reveal:
Q. What mechanistic insights explain its role as a synthetic intermediate?
The compound acts as a precursor in pharmaceutical synthesis (e.g., via ketone reduction to alcohols or oxidation to carboxylic acids). Its dichlorophenyl moiety is critical for π-π stacking in drug-receptor interactions . Mechanistic studies using DFT calculations or isotopic labeling can elucidate reaction pathways .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity Variations : HPLC or GC-MS validation ensures >95% purity .
- Assay Conditions : Standardize cell lines (e.g., HeLa vs. HEK293) and solvent controls (DMSO vs. ethanol) .
- Structural Confirmation : Re-characterize batches with conflicting data using XRD or 2D NMR .
Q. What strategies evaluate its potential as a lead compound in drug discovery?
- In Vitro Screening : Test against enzyme targets (e.g., kinases) or microbial strains .
- SAR Studies : Synthesize derivatives (e.g., fluoro or methoxy analogs) to optimize activity .
- ADMET Profiling : Assess solubility, metabolic stability, and toxicity using hepatocyte assays .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal exposure.
- Ventilation : Use fume hoods due to potential volatility .
- Waste Disposal : Follow EPA guidelines for halogenated waste (e.g., incineration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
